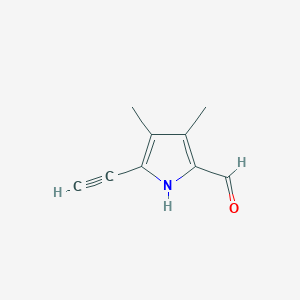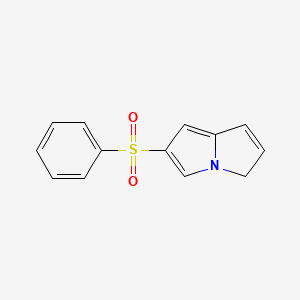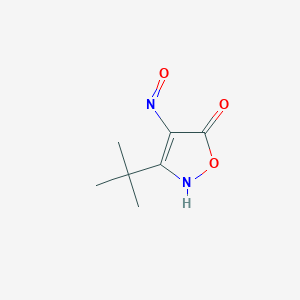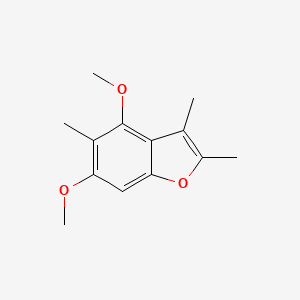
5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde: is a chemical compound with the molecular formula C9H13NO It belongs to the class of pyrrole derivatives and contains both an aldehyde group and an ethynyl (triple bond) moiety
準備方法
Synthetic Routes::
- De Novo Synthesis:
- One synthetic route involves the condensation of 3,4-dimethylpyrrole with propargyl bromide, followed by oxidation of the resulting alcohol to yield the aldehyde.
- The reaction proceeds as follows:
3,4-dimethylpyrrole+Propargyl bromide→this compound
- While not commonly produced industrially, research laboratories often synthesize this compound for specific applications.
化学反応の分析
Reactivity::
Oxidation: The aldehyde group can undergo oxidation reactions, yielding carboxylic acids or other functional groups.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the aldehyde can lead to the corresponding alcohol.
Oxidation: Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Oxidation: Carboxylic acids or their derivatives.
- Substitution: Various substituted derivatives of the aldehyde.
- Reduction: The corresponding alcohol.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity due to its unique structure.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but its reactivity makes it valuable in custom synthesis.
作用機序
- The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymatic processes due to its functional groups.
類似化合物との比較
Similar Compounds:
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c1-4-8-6(2)7(3)9(5-11)10-8/h1,5,10H,2-3H3 |
InChIキー |
NXHUAPUCITTYBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C)C#C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)




![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)


![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
